For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical and Physical Properties of 1-Hepten-3-ol
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Hepten-3-ol, a volatile organic compound with applications in the flavor and fragrance industry and as an analytical standard. This document details its physicochemical characteristics, spectroscopic profile, chemical reactivity, and safety information. Experimental protocols for the determination of its properties are also described.
Chemical Identity and Physical Properties
1-Hepten-3-ol is a secondary allylic alcohol. Its chemical structure consists of a seven-carbon chain with a double bond at the first carbon and a hydroxyl group at the third carbon.
Table 1: Chemical Identifiers for 1-Hepten-3-ol
| Identifier | Value |
| IUPAC Name | hept-1-en-3-ol[1][2] |
| CAS Number | 4938-52-7[1][2] |
| Molecular Formula | C₇H₁₄O[1][2] |
| Molecular Weight | 114.19 g/mol [1][2] |
| InChI | InChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h4,7-8H,2-3,5-6H2,1H3[] |
| InChIKey | PZKFYTOLVRCMOA-UHFFFAOYSA-N[] |
| SMILES | CCCCC(C=C)O[] |
| Synonyms | Butyl vinyl carbinol, Hept-1-en-3-ol, n-Butyl vinyl carbinol[4][5] |
Table 2: Physicochemical Properties of 1-Hepten-3-ol
| Property | Value |
| Appearance | Colorless liquid[6] |
| Odor | Green, strong aroma at high concentrations; fatty, buttery at low dilutions[6] |
| Boiling Point | 153-156 °C[6] |
| Melting Point | 26 °C (estimate)[6] |
| Density | 0.836 g/mL at 25 °C[6] |
| Refractive Index | 1.433 at 20 °C[6] |
| Flash Point | 53.8 °C (129 °F)[6] |
| Solubility | Insoluble in water; soluble in hexane (B92381) and diethyl ether[2] |
| pKa | 14.49 ± 0.20 (Predicted)[6] |
| logP | 2.11[6] |
Experimental Protocols
The following sections describe generalized experimental methodologies for determining the key physicochemical and spectroscopic properties of volatile organic compounds such as 1-Hepten-3-ol.
Determination of Physical Properties
-
Boiling Point: The boiling point can be determined by simple distillation.[7] The sample is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded.[7]
-
Density: The density can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature.
-
Refractive Index: The refractive index is determined using a refractometer.[7] A drop of the sample is placed on the prism of the instrument, and the refractive index is read directly at a specified temperature and wavelength (typically the sodium D-line, 589 nm).[7]
Spectroscopic Analysis
A general workflow for the spectroscopic characterization of a volatile organic compound is outlined below.
-
Infrared (IR) Spectroscopy: A sample is analyzed using an FTIR spectrometer, often as a neat liquid film between salt plates or in a suitable solvent.[8][9] The instrument passes a beam of infrared light through the sample, and the absorbance at different wavenumbers is recorded to identify functional groups.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃). Chemical shifts, integration, and coupling patterns provide detailed information about the molecular structure.[10][11]
-
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of volatile compounds.[12] The sample is ionized, and the mass-to-charge ratio of the molecular ion and its fragments are detected.[13]
Spectroscopic Data
Infrared (IR) Spectrum
The IR spectrum of 1-Hepten-3-ol is expected to show the following characteristic absorption bands:
-
O-H stretch: A strong, broad band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.[8][14]
-
C-H stretch (sp²): A medium absorption band above 3000 cm⁻¹ due to the vinylic C-H bonds.
-
C-H stretch (sp³): A strong absorption band below 3000 cm⁻¹ due to the C-H bonds of the alkyl chain.
-
C=C stretch: A medium absorption band around 1640-1680 cm⁻¹ corresponding to the carbon-carbon double bond.
-
C-O stretch: A strong absorption band in the region of 1260-1050 cm⁻¹, indicative of the carbon-oxygen single bond of the secondary alcohol.[8]
Nuclear Magnetic Resonance (NMR) Spectra
-
¹H NMR: The proton NMR spectrum would display signals corresponding to the different types of protons in the molecule. The vinylic protons would appear in the downfield region (around 4.5-6.5 ppm). The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would be expected in the range of 3.3-4.0 ppm.[10] The hydroxyl proton signal is typically a broad singlet and its chemical shift is concentration-dependent.[10] The protons of the butyl chain would appear in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms. The carbons of the double bond would resonate in the range of 110-140 ppm. The carbon attached to the hydroxyl group would appear in the 50-80 ppm region.[10] The remaining alkyl carbons would be found in the upfield region of the spectrum.
Mass Spectrum
The mass spectrum of 1-Hepten-3-ol would show a molecular ion peak (M⁺) at m/z = 114. However, for alcohols, this peak may be weak or absent.[13] Common fragmentation patterns for alcohols include:
-
α-Cleavage: Breakage of the C-C bond adjacent to the oxygen atom.[1][15] For 1-Hepten-3-ol, this would lead to the loss of a butyl radical (C₄H₉) or a vinyl radical (C₂H₃), resulting in fragment ions.
-
Dehydration: Loss of a water molecule (18 amu), leading to a peak at M-18 (m/z = 96).[13][15]
Chemical Reactivity
As an allylic alcohol, 1-Hepten-3-ol exhibits reactivity characteristic of both alcohols and alkenes.[16]
-
Reactions of the Hydroxyl Group:
-
Reactions of the Alkene Group:
-
Addition Reactions: Undergoes typical electrophilic addition reactions across the double bond (e.g., hydrogenation, halogenation, hydrohalogenation).
-
Allylic Substitution: Can undergo substitution at the carbon adjacent to the double bond.[18]
-
Biological Activity and Applications
1-Hepten-3-ol is found naturally in some plants and fruits, such as bananas and peppers.[6] Its primary application is as a flavoring agent in the food industry.[2] It is also used as an analytical standard for the determination of volatile organic compounds in various samples using techniques like gas chromatography.[6] There is limited information available regarding its specific biological activities or its role in signaling pathways relevant to drug development.
Safety Information
1-Hepten-3-ol is a flammable liquid and vapor.[2] It should be handled with appropriate safety precautions, including keeping it away from heat, sparks, and open flames.[5] It is incompatible with strong oxidizing agents.[5][6] Protective gloves, clothing, and eye protection should be worn when handling this chemical.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| GHS02 | Warning | H226: Flammable liquid and vapor[2] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1-Hepten-3-OL | C7H14O | CID 21057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound (+/-)-1-Hepten-3-ol (FDB009551) - FooDB [foodb.ca]
- 5. guidechem.com [guidechem.com]
- 6. 1-HEPTEN-3-OL CAS#: 4938-52-7 [m.chemicalbook.com]
- 7. Chemistry 210 Experiment 5 [home.miracosta.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. allsubjectjournal.com [allsubjectjournal.com]
- 10. Alcohols | OpenOChem Learn [learn.openochem.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. dem.ri.gov [dem.ri.gov]
- 13. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 16. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]
- 17. scribd.com [scribd.com]
- 18. chem.libretexts.org [chem.libretexts.org]
